molecular formula C20H23N3O3 B584102 (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol CAS No. 110567-23-2

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol

Cat. No.: B584102
CAS No.: 110567-23-2
M. Wt: 353.422
InChI Key: XJPSKFVIPXVHTA-FUMNGEBKSA-N
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Description

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is a complex organic compound with a unique structure that includes azido and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentanol core: This can be achieved through a Diels-Alder reaction followed by reduction.

    Introduction of the phenylmethoxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclopentanol derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein labeling due to the presence of the azido group.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and drug development. The phenylmethoxy groups can act as protecting groups, which can be removed under specific conditions to reveal reactive hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S,5S)-5-Azido-3-(methoxymethyl)-2-[(methoxymethyl)methyl]cyclopentanol: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    (1S,2S,3S,5S)-5-Azido-3-(ethoxymethyl)-2-[(ethoxymethyl)methyl]cyclopentanol: Similar structure but with ethoxymethyl groups.

Uniqueness

The presence of phenylmethoxy groups in (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol provides unique steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

(1R,2S,3S,5S)-5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPSKFVIPXVHTA-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747074
Record name (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110567-23-2
Record name (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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